REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=CC(C#N)=[CH:9][C:4]=2[CH:3]=[CH:2]1.C[Mg]Br.[O:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.S(=O)(=O)(O)O.O>O1CCCC1>[O:15]1[C:19]2[CH:2]=[CH:3][C:4]([C:5](=[O:1])[CH3:6])=[CH:9][C:18]=2[CH:17]=[CH:16]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1C=CC(=C2)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
methyl magnesium bromide tetrahydrofuran
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br.O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours under a nitrogen atmosphere
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
after which the resulting mixture was subjected to extraction with diethyl ether
|
Type
|
WASH
|
Details
|
The extract solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C=CC(=C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |